An In-depth Technical Guide to the Basic Properties of 9H-Xanthene and Its Derivatives
An In-depth Technical Guide to the Basic Properties of 9H-Xanthene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental properties of 9H-xanthene and its derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry, materials science, and biological imaging. The core 9H-xanthene structure, consisting of a central pyran ring fused to two benzene rings, serves as a versatile scaffold for the development of a wide array of functional molecules, including fluorescent dyes, therapeutic agents, and chemical probes.
Core Physicochemical Properties
9H-xanthene is a yellow crystalline solid at room temperature.[1] Its planar, aromatic structure contributes to its relatively high melting and boiling points. While sparingly soluble in water, it exhibits good solubility in various organic solvents.[1] The physicochemical properties of the parent 9H-xanthene and some of its notable derivatives are summarized in Table 1. The introduction of different substituents onto the xanthene core can significantly alter these properties, influencing factors such as solubility, lipophilicity, and crystal packing.
Table 1: Physicochemical Properties of 9H-Xanthene and Selected Derivatives
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 9H-Xanthene | C₁₃H₁₀O | 182.22 | 101-102[2] | 310-312[2] | Soluble in benzene, ethanol, DMSO; insoluble in water.[1] |
| Xanthen-9-one | C₁₃H₈O₂ | 196.21 | 173-176 | 350-352 | Soluble in hot ethanol, ether, benzene. |
| 9-Phenyl-9H-xanthene | C₁₉H₁₄O | 258.32 | 145-148 | - | Soluble in common organic solvents. |
| Rhodamine B | C₂₈H₃₁ClN₂O₃ | 479.01 | 210-212 (dec.) | - | Soluble in water, ethanol, methanol.[3] |
| Fluorescein | C₂₀H₁₂O₅ | 332.31 | 314-316 (dec.) | - | Slightly soluble in water; soluble in ethanol, acetone. |
Spectroscopic Characteristics
The extended π-system of the xanthene scaffold gives rise to distinct spectroscopic properties, which are fundamental to the characterization and application of its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential tools for the structural elucidation of xanthene derivatives. The proton NMR spectrum of the parent 9H-xanthene shows characteristic signals for the aromatic protons and a singlet for the methylene protons at the C9 position.
Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 9H-Xanthene in CDCl₃
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 7.32-6.89 | m | 8H |
| Methylene-H (C9) | 4.03 | s | 2H |
| ¹³C NMR | Chemical Shift (ppm) | ||
| C1, C8 | 129.9 | ||
| C2, C7 | 123.1 | ||
| C3, C6 | 127.1 | ||
| C4, C5 | 116.7 | ||
| C4a, C5a | 152.9 | ||
| C8a, C9a | 121.1 | ||
| C9 | 25.4 |
Data is compiled from publicly available spectral databases.
UV-Visible Absorption and Fluorescence Spectroscopy
Many xanthene derivatives, particularly the dyes, exhibit strong absorption in the visible region of the electromagnetic spectrum and are often highly fluorescent.[4] The wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) are dependent on the specific substituents and the solvent. The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter for applications in imaging and sensing.
Table 3: Spectroscopic Properties of Representative Xanthene Dames
| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence λem (nm) | Quantum Yield (ΦF) |
| Rhodamine B | Methanol | 543 | 106,000[5] | 567 | 0.70[1] |
| Fluorescein | 0.1 M NaOH | 490 | 76,900 | 514 | 0.925[6] |
| Fluorescein | Ethanol | 484 | - | 508 | 0.79[5][7] |
Experimental Protocols
Synthesis of 9H-Xanthene from Xanthen-9-one
A common method for the synthesis of the parent 9H-xanthene is the reduction of xanthen-9-one. The Huang-Minlon modification of the Wolff-Kishner reduction is an effective procedure.
Materials:
-
Xanthen-9-one
-
Hydrazine hydrate (85%)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine xanthen-9-one, hydrazine hydrate, and diethylene glycol.
-
Heat the mixture to reflux for 1-2 hours.
-
Allow the mixture to cool slightly, then add potassium hydroxide pellets.
-
Heat the mixture again, allowing the temperature to rise to approximately 190-200°C, which will distill off water and excess hydrazine.
-
Maintain the reflux at this temperature for 3-4 hours.
-
After cooling to room temperature, pour the reaction mixture into a larger volume of water.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic extracts and wash successively with water and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure 9H-xanthene.[8]
Synthesis of Rhodamine B
Rhodamine B is a classic xanthene dye synthesized through the condensation of m-diethylaminophenol and phthalic anhydride.
Materials:
-
m-Diethylaminophenol
-
Phthalic anhydride
-
Concentrated sulfuric acid (or other suitable acid catalyst)
-
Water
-
Sodium hydroxide (NaOH)
Procedure:
-
Combine m-diethylaminophenol and phthalic anhydride in a reaction vessel.
-
Slowly add concentrated sulfuric acid while stirring.
-
Heat the mixture to 170-180°C for several hours.[3]
-
The reaction mixture will become viscous and change color.
-
After the reaction is complete, cool the mixture and carefully add it to a large volume of water.
-
Neutralize the solution with sodium hydroxide to precipitate the Rhodamine B base.
-
The crude product can be collected by filtration and purified by recrystallization.[3]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a xanthene derivative against a bacterial strain.
Materials:
-
Test xanthene derivative
-
Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include positive (bacteria with no compound) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[9]
Signaling Pathways and Mechanisms of Action
Xanthene derivatives exert their biological effects through various mechanisms, often by interacting with specific cellular components and modulating signaling pathways.
AMP-Activated Protein Kinase (AMPK) Activation
Certain xanthene-9-carboxylic acid derivatives have been identified as potent activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[10][11] Activation of AMPK can be beneficial in metabolic diseases like type 2 diabetes. The proposed signaling pathway involves the upstream kinase LKB1.
DNA Intercalation
The planar aromatic structure of some xanthene derivatives allows them to intercalate between the base pairs of DNA.[12][13] This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects, which is a mechanism exploited in some anticancer agents.
Experimental and Drug Discovery Workflows
The development of novel xanthene derivatives for therapeutic or imaging applications follows a structured workflow, from initial synthesis to biological evaluation.
Workflow for Synthesis and Characterization
This workflow outlines the key steps in the creation and verification of new xanthene-based compounds.
Workflow for Anticancer Screening
This workflow illustrates a typical process for evaluating the anticancer potential of a library of xanthene derivatives.
References
- 1. Rhodamine B *CAS 81-88-9* | AAT Bioquest [aatbio.com]
- 2. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rhodamine b extinction coefficient in water [ileskneiss.org]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. omlc.org [omlc.org]
- 6. orgsyn.org [orgsyn.org]
- 7. 139.91.210.27 [139.91.210.27]
- 8. CN103319447A - Xanthene-9-carboxylic acid preparation method - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Xanthene and Xanthone Derivatives as G-Quadruplex Stabilizing Ligands - PMC [pmc.ncbi.nlm.nih.gov]
